molecular formula C12H13BrO2 B2773214 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid CAS No. 1707367-76-7

2-[1-(4-Bromophenyl)cyclobutyl]acetic acid

Cat. No.: B2773214
CAS No.: 1707367-76-7
M. Wt: 269.138
InChI Key: LRDSWKXCOSCJFV-UHFFFAOYSA-N
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Description

2-[1-(4-Bromophenyl)cyclobutyl]acetic acid is an organic compound with the molecular formula C12H13BrO2 and a molecular weight of 269.13 g/mol . It is characterized by the presence of a bromophenyl group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Bromophenyl)cyclobutyl]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(4-Bromophenyl)cyclobutyl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(4-Bromophenyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The cyclobutyl ring provides structural stability, while the acetic acid moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid
  • 2-[1-(4-Fluorophenyl)cyclobutyl]acetic acid
  • 2-[1-(4-Methylphenyl)cyclobutyl]acetic acid

Uniqueness

2-[1-(4-Bromophenyl)cyclobutyl]acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .

Properties

IUPAC Name

2-[1-(4-bromophenyl)cyclobutyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-10-4-2-9(3-5-10)12(6-1-7-12)8-11(14)15/h2-5H,1,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDSWKXCOSCJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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